1,4-Oxazepane-5-carboxylic acid belongs to the class of oxazepanes, which are cyclic compounds containing both nitrogen and oxygen in their structure. It can be synthesized from various starting materials, including amino acids and other organic precursors. The compound is classified under heterocyclic compounds, which are organic compounds containing at least one heteroatom in the ring structure.
The synthesis of 1,4-oxazepane-5-carboxylic acid can be achieved through several methods:
The molecular structure of 1,4-oxazepane-5-carboxylic acid features a seven-membered ring with the following characteristics:
The stereochemistry around the nitrogen atom can lead to different diastereomers, which may exhibit varying pharmacological properties.
1,4-Oxazepane-5-carboxylic acid can participate in several chemical reactions:
The mechanism of action for 1,4-oxazepane-5-carboxylic acid largely depends on its interactions with biological targets. Preliminary studies suggest that it may act as a monoamine reuptake inhibitor, which is significant for treating conditions such as depression and anxiety disorders. The presence of the carboxylic acid group is crucial for binding interactions with neurotransmitter transporters .
Research indicates that modifications to the oxazepane structure can lead to variations in potency and selectivity towards different neurotransmitter systems, highlighting its potential as a versatile scaffold in drug design.
1,4-Oxazepane-5-carboxylic acid exhibits several notable physical and chemical properties:
1,4-Oxazepane-5-carboxylic acid has several promising applications in scientific research:
1,4-Oxazepane represents a structurally distinctive seven-membered heterocyclic scaffold characterized by the presence of both nitrogen and oxygen atoms within its ring system. This core structure has garnered significant attention in pharmaceutical research due to its conformational flexibility and ability to engage in diverse molecular interactions. The carboxylic acid derivative at the 5-position (chemical formula: C₆H₁₁NO₃; molecular weight: 145.16 g/mol; CAS: 1779647-41-4) exemplifies a functionally enriched variant that serves as a versatile building block for drug design [1] [2]. Its molecular architecture combines hydrogen bond donor/acceptor capabilities from the carboxylic acid group with the stereochemical complexity inherent to the bicyclic system. This dual functionality enables precise modulation of biological interactions, making it particularly valuable for targeting challenging therapeutic targets.
Table 1: Fundamental Chemical Identifiers of 1,4-Oxazepane-5-carboxylic Acid
Property | Value |
---|---|
IUPAC Name | 1,4-Oxazepane-5-carboxylic acid |
Molecular Formula | C₆H₁₁NO₃ |
Molecular Weight | 145.16 g/mol |
CAS Registry Number | 1779647-41-4 |
Other Identifiers | CID 84048301 (PubChem) |
The integration of 1,4-oxazepane derivatives into lead optimization campaigns has yielded compounds with exceptional target selectivity and improved pharmacokinetic profiles. A seminal application involves the development of peripherally-restricted noradrenaline reuptake inhibitors (NRIs) for stress urinary incontinence (SUI). Researchers strategically incorporated the 1,4-oxazepane-5-carboxylic acid moiety into 7-aryl-6-substituted oxazepane derivatives, creating compounds with enhanced peripheral NET selectivity while minimizing central nervous system (CNS) penetration. This design capitalized on two critical properties of the carboxylic acid group: its capacity to increase hydrogen bonding potential (improving target engagement) and its role in reducing P-glycoprotein (MDR1) efflux ratios. The latter property is crucial for mitigating drug-drug interaction risks associated with CNS-active agents. Compound 9 (from study series) emerged as a clinical candidate exhibiting potent NET inhibitory activity (IC₅₀ <10 nM) with significantly reduced brain penetration compared to non-carboxylated analogs [3]. The carboxylic acid functionality directly contributed to peripheral selectivity by enhancing polarity and promoting interactions with efflux transporters at the blood-brain barrier. Beyond neuroscience applications, the scaffold’s versatility extends to antimicrobial agents and enzyme modulators, where its stereochemical complexity enables selective binding to chiral biological targets.
Synthetic access to 1,4-oxazepane derivatives has evolved from classical solution-phase cyclization techniques to sophisticated solid-phase and stereocontrolled methodologies. Early routes relied on linear precursor cyclization, typically involving ethanolamine derivatives undergoing nucleophilic displacement with α-halo carbonyl compounds. These methods faced substantial limitations in diastereoselectivity control and produced moderate yields due to competing polymerization and ring-size equilibration. A transformative advancement emerged with the adoption of homoserine-based ring construction on solid supports. As detailed by Králová et al., Fmoc-HSe(TBDMS)-OH immobilized on Wang resin served as a chiral anchor for sequential N-functionalization with nitrobenzenesulfonyl chlorides, alkylation with 2-bromoacetophenones, and cyclization. This approach provided a crucial platform for generating enantiomerically enriched 1,4-oxazepane-5-carboxylic acids bearing two stereocenters [4]. Parallel innovations introduced protecting group strategies tailored to the scaffold’s reactivity. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group (e.g., 4-Fmoc-1,4-oxazepane-5-carboxylic acid; MW: 367.4 g/mol) proved indispensable for peptide coupling applications due to its orthogonality to carboxylic acid functionalities and clean removal kinetics under mild base conditions [5]. Similarly, tert-butoxycarbonyl (Boc) protection (e.g., 4-Boc-1,4-oxazepane-6-carboxylic acid; CAS: 1269755-58-9) enabled selective nitrogen modification while preserving the acid group for downstream derivatization [7]. These methodological advances collectively addressed longstanding accessibility barriers, enabling systematic structure-activity relationship (SAR) exploration of this pharmacologically privileged scaffold.
The synthetic complexity of 1,4-oxazepane derivatives arises primarily from two interrelated challenges: regioselective functionalization and stereochemical control. The seven-membered ring exhibits conformational flexibility that complicates selective substitution at specific positions. For instance, alkylation of the ring nitrogen often competes with O-alkylation or hydroxyl group reactions when unprotected alcohols are present in precursor molecules. This issue is exacerbated in carboxylic acid-containing variants where the acidic proton can participate in unintended side reactions. Researchers overcame this through protecting group orthogonality—employing silyl ethers for alcohols while activating carboxylic acids for amide coupling [4]. Stereochemical control presents even greater hurdles due to the potential for epimerization at C5 during derivatization. The stereogenic center adjacent to the carboxylic acid is particularly labile under basic conditions, leading to racemization that diminishes enantiomeric purity. Králová’s work demonstrated that TFA-mediated cleavage from solid supports generated mixtures of diastereomers that proved inseparable via conventional chromatography [4]. Catalytic hydrogenation provided a partial solution by improving separability of aniline derivatives, but asymmetric synthesis routes remain underdeveloped. Beyond synthetic obstacles, stereochemistry profoundly impacts biological activity and transporter interactions. The incorporation of carboxylic acids in NET inhibitors (e.g., Compound 9) significantly reduced MDR1 efflux ratios compared to non-acid counterparts. However, this benefit exhibited marked stereodependence: specific enantiomers showed 3-5 fold higher peripheral selectivity due to optimized hydrogen bonding patterns with efflux transporters [3]. This underscores the critical need for enantioselective synthesis technologies to unlock the full therapeutic potential of this scaffold.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7